1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-amino-3-(triazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-3-5(10)4-9-2-1-7-8-9/h1-2,5,10H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYNKBCVVNDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
Synthetic Pathways
Nucleophilic Ring-Opening and Cyclocondensation
This method, adapted from analogous triazole syntheses, involves a two-step process:
- Ring-opening of N-guanidinosuccinimide : Reacting $$ N $$-guanidinosuccinimide with amines to form intermediates.
- Microwave-assisted cyclocondensation : Closure of the 1,2,3-triazole ring under optimized conditions.
Optimization of Reaction Conditions
Key parameters for maximizing yield (Table 1):
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 75–79 |
| Temperature (°C) | 170 | 79 |
| Reaction Time (min) | 25 | 79 |
Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.
Limitations
Alternative Route via N-Arylsuccinimides
For hindered amines, an alternative pathway uses $$ N $$-arylsuccinimides and aminoguanidine hydrochloride:
- Imide ring-opening : Aminoguanidine’s nucleophilicity facilitates cleavage of the succinimide ring.
- Acid-catalyzed cyclization : Guanidinium ions promote triazole formation through intramolecular dehydration.
Advantages
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via:
- Nucleophilic attack : Amine or guanidine groups attack electrophilic carbonyl carbons.
- Dehydration : Elimination of water forms the triazole ring.
For microwave-assisted reactions, localized superheating accelerates both steps, favoring kinetic control over side reactions.
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Crystal structures of related triazolopyrimidines confirm planar triazole rings and hydrogen-bonding networks, which likely extend to the target compound.
Chemical Reactions Analysis
Click Chemistry and Cycloaddition Reactions
The triazole moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A study demonstrated its synthesis via reaction of 1-azido-3-(2-chloro-benzyloxy)-propan-2-ol with terminal alkynes under CuI/DIPEA catalysis in CH₂Cl₂ ( ). Key findings include:
| Alkyne Substrate | Reaction Time (h) | Yield (%) | Product Structure |
|---|---|---|---|
| Phenylacetylene | 24 | 94 | Naphthalen-2-yl derivative |
| Propargylamine | 24 | 68 | Alkyl-substituted triazole |
-
Reactions proceeded at room temperature with yields exceeding 68% ( ).
-
Post-reaction purification involved extraction with CH₂Cl₂ and recrystallization ( ).
Amino Group Reactivity
The primary amine undergoes nucleophilic substitution and condensation:
-
Phosphonate Formation : Reacts with diethyl phosphite and triethyl orthoformate at 130°C to yield aminomethylenebisphosphonic acid derivatives ( ).
Hydroxyl Group Reactivity
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Etherification : Reacts with epoxides (e.g., 2-(2-chloro-benzyloxymethyl)-oxirane) in MeOH/H₂O to form azido-alcohol intermediates ( ).
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Oxidation : Susceptible to oxidation with MnO₂ or Cu(OAc)₂, forming carbonyl derivatives ( ).
Cross-Coupling Reactions
The triazole ring participates in Suzuki–Miyaura cross-coupling with aryl boronic acids ( ):
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Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, H₂O/EtOH solvent, 80°C.
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Example : Coupling with 4-ethylphenylboronic acid yielded 70% of biaryl-triazole hybrid ( ).
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
| Derivative Modification | IC₅₀ (µM) for CA-II Inhibition | Antiviral EC₅₀ (µM) |
|---|---|---|
| 4-(6-Methoxynaphthalen-2-yl) | 13.8 ± 0.63 | 45 (VSV) |
| 4-Phenyl | 21.5 ± 0.21 | N/A |
Spectral Characterization
Critical analytical data for reaction monitoring:
This compound’s reactivity is driven by its triazole ring, amino, and hydroxyl groups, enabling diverse synthetic applications. Further studies should explore enantioselective transformations and in vivo pharmacological profiling.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of triazole compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that 3-amino-1,2,4-triazole derivatives display promising anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Case Study: Anticancer Activity
A study synthesized a series of triazole derivatives and evaluated their efficacy against multiple cancer types. The results demonstrated that specific substitutions on the triazole ring enhanced the compounds' activity against breast and prostate cancer cell lines .
Agriculture
The compound has potential applications as a biopesticide or fungicide due to its antifungal properties. Triazole derivatives are known to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes. This action can lead to the inhibition of fungal growth, making it a candidate for agricultural use .
Case Study: Fungal Inhibition
Research conducted on various triazole compounds indicated effective inhibition of pathogenic fungi in crops, suggesting that this compound could be developed into an agricultural fungicide .
Material Science
In material science, the unique properties of triazole compounds are being explored for their use in creating novel materials with enhanced stability and performance. The incorporation of this compound into polymer matrices has shown improved mechanical properties and thermal stability .
Case Study: Polymer Enhancement
A study focused on embedding triazole derivatives into polymer composites revealed significant improvements in tensile strength and thermal resistance compared to traditional materials .
| Compound | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| 3-Amino-1,2,4-triazole | Antiproliferative | Breast Cancer | 15 |
| 1-Amino-Triazole | Antifungal | Fungal Pathogen | 10 |
| Triazole Polymer | Mechanical Strength | Composite Material | N/A |
Table 2: Synthesis Methods for Triazole Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid synthesis using microwave energy | 85 |
| Solvent-Free Reaction | Eco-friendly method without solvents | 90 |
| Classical Heating | Traditional heating methods | 75 |
Mechanism of Action
The mechanism by which 1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for its binding to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the propan-2-ol backbone but differ in substituents, influencing their physicochemical and pharmacological profiles:
Key Observations :
- The triazole ring enhances bioactivity in antiproliferative and antiparasitic contexts (e.g., compounds ).
- Phenoxy or alkyloxy substituents (e.g., ) reduce polarity, impacting solubility and membrane permeability.
This compound
Synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. Starting from Boc-protected azidopropylphosphonates and propargylated nucleobases, the triazole ring is formed in high yield (>95%) .
Triazole Derivatives with Aromatic Substituents
Comparison :
Pharmacological Activities
Key Trends :
- Triazole-containing compounds exhibit broader bioactivity compared to non-triazole analogs.
- Substitutions at the triazole 4-position (e.g., o-tolyl ) enhance target specificity.
Biological Activity
1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol is a compound characterized by its triazole ring structure, which includes both amino and hydroxyl functional groups. This unique architecture contributes to its diverse biological activities and potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of pharmaceuticals.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 142.16 g/mol. The presence of the triazole ring enhances its biological reactivity, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 477575-14-7 |
| Molecular Formula | C5H10N4O |
| Molecular Weight | 142.16 g/mol |
Research indicates that compounds with a similar triazole structure can inhibit Carbonic Anhydrase II (CA-II) , an enzyme crucial for maintaining acid-base balance in the body. The proposed mechanism involves:
- Hydrogen Bonding : Interaction with the enzyme's active site through hydrogen bonds.
- Impact on Biochemical Pathways : Inhibition of CA-II may disrupt carbon dioxide hydration and bicarbonate buffering systems, potentially leading to altered pH regulation in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from triazoles have shown promising antiproliferative effects against various cancer cell lines:
- Thymidylate Synthase Inhibition : Triazole derivatives have been identified as thymidylate synthase inhibitors, which are crucial in DNA synthesis. In a study involving triazole-tethered compounds, notable IC50 values were observed:
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that certain derivatives exhibited effective inhibition rates, supporting their potential as antimicrobial agents .
Case Study 1: Anticancer Evaluation
A series of synthesized triazole derivatives were evaluated for their anticancer activity through thymidylate synthase inhibition. The best-performing compound showed superior efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Case Study 2: Enzyme Inhibition
In another study, researchers synthesized various triazole derivatives to assess their inhibitory effects on Bcr-Abl mutants associated with chronic myeloid leukemia (CML). Some compounds displayed remarkable inhibition with IC50 values in the nanomolar range (e.g., 0.36 nM), highlighting the therapeutic potential of triazole-based compounds in targeted cancer therapies .
Q & A
Q. What are the common synthetic routes for 1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol, and how do reaction conditions influence yield?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or click chemistry), leveraging terminal alkynes and azides. Key factors include catalyst loading (e.g., Cu(I) salts), solvent choice (e.g., DMSO or water), and temperature (25–60°C). Yields >95% are achievable with optimized stoichiometry and purification via column chromatography or recrystallization .
Q. How is structural characterization performed for triazole-containing compounds like this derivative?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regioselectivity (1,4-substitution) and stereochemistry. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., -OH, -NH₂). X-ray crystallography may resolve ambiguous configurations .
Q. What in vitro models are used to evaluate the antifungal activity of such compounds?
Antifungal assays involve minimum inhibitory concentration (MIC) testing against Candida spp. or Aspergillus spp. using broth microdilution. Activity correlates with substituent electronegativity and lipophilicity, which enhance membrane penetration .
Advanced Research Questions
Q. How can regioselectivity challenges in CuAAC be addressed for asymmetric triazole derivatives?
Regioselectivity is inherently controlled in CuAAC (1,4-triazoles), but steric hindrance from bulky alkynes/azides may require ligand additives (e.g., tris-triazolylamine ligands) to accelerate reactions. For non-CuAAC methods, ruthenium catalysts yield 1,5-triazoles, though this is less common for amino-propanol derivatives .
Q. What strategies improve the stability of reactive intermediates during synthesis?
Brominated intermediates (e.g., 2-bromo-1-(thiazol-5-yl)-2-(1H-triazol-1-yl)ethanone) are stabilized using low-temperature reactions (0–5°C) and anhydrous solvents. Quenching with NaHSO₃ minimizes degradation during workup .
Q. How does chirality at the propan-2-ol moiety affect biological activity, and how is it resolved?
Enantiomers are separated via chiral HPLC or synthesized using enantiopure starting materials. Biological assays often show differential activity; e.g., (S)-configurations may enhance target binding due to spatial compatibility with enzyme active sites .
Q. What methodologies are used to incorporate ¹⁸F isotopes for PET imaging applications?
Radiolabeling involves nucleophilic substitution with [¹⁸F]fluoride, facilitated by prosthetic groups (e.g., ¹⁸F-fluoromethyl). Purification via semi-preparative HPLC ensures radiochemical purity >95%. In vivo stability is validated in rodent models .
Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?
Discrepancies may stem from assay variability (e.g., fungal strain differences) or impurities in test compounds. Meta-analyses comparing IC₅₀ values under standardized conditions (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) clarify efficacy .
Methodological Considerations
Q. What purification techniques are optimal for isolating hydrophilic triazole-propanol derivatives?
Reverse-phase HPLC (C18 columns) with water/acetonitrile gradients effectively resolves polar byproducts. For scale-up, flash chromatography using silica gel and ethyl acetate/hexane mixtures is preferred .
Q. How are molecular docking studies designed to predict triazole interactions with biological targets?
Docking employs software (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., fungal CYP51). Parameters include flexible ligand sampling and scoring functions (e.g., AMBER force fields) to prioritize hydrogen bonding with triazole nitrogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
